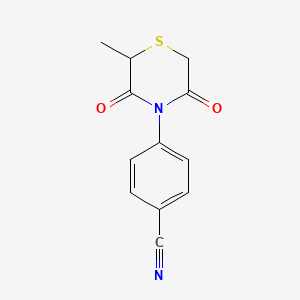

4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile

Description

4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C12H10N2O2S. It is known for its unique structure, which includes a benzonitrile group attached to a thiomorpholine ring. This compound is primarily used in research and has various applications in chemistry and biology.

Properties

IUPAC Name |

4-(2-methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-8-12(16)14(11(15)7-17-8)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKNEIZSBVBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-methyl-3,5-dioxothiomorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and optimized reaction conditions helps in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile: Similar structure but different substitution pattern.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Different functional groups but similar thiomorpholine ring.

Uniqueness

4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(2-Methyl-3,5-dioxothiomorpholin-4-yl)benzonitrile is a synthetic chemical that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information is compiled from various scientific sources, including research articles and patents.

Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 252.30 g/mol

Properties

- Solubility : Soluble in organic solvents such as DMSO and methanol.

- Stability : Stable under standard laboratory conditions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a related compound demonstrated high potency against Hepatitis C virus (HCV) with low nanomolar concentrations required for effective inhibition of viral entry into host cells .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of viral entry by targeting specific viral proteins.

- Modulation of host cell pathways to enhance antiviral responses.

Case Studies

- Antiviral Efficacy

-

Cytotoxicity Assessment

- Cytotoxicity assays were performed to assess the safety profile of this compound. Results showed that while it effectively inhibited viral replication, it exhibited minimal cytotoxic effects on human liver cell lines at therapeutic concentrations.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

- Oral Bioavailability : The compound demonstrated good oral bioavailability in animal models.

- Half-Life : Estimated half-life indicates prolonged action within the system, supporting its potential for therapeutic use.

Comparative Analysis

| Compound Name | Antiviral Activity | Cytotoxicity | Oral Bioavailability |

|---|---|---|---|

| This compound | High | Low | Good |

| Related Compound A | Moderate | Moderate | Moderate |

| Related Compound B | High | High | Poor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.